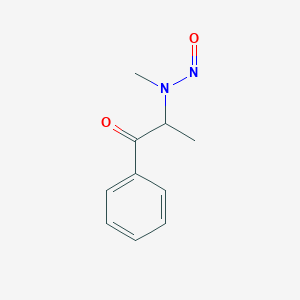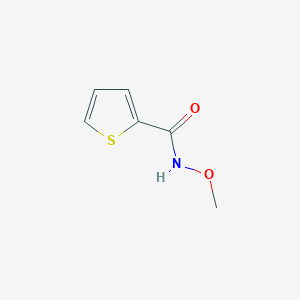
Posaconazole-d4
概要
説明
Posaconazole-d4 is a synthetic antifungal drug that has been developed as an alternative to traditional antifungal agents. It has been shown to be effective against a wide range of fungal pathogens, including Candida spp., Aspergillus spp., and Trichophyton spp. This compound is a prodrug which is converted to its active form, posaconazole, in the body. The drug is used for the treatment of serious fungal infections in immunocompromised patients.
科学的研究の応用
肺移植受容者の投薬量の最適化
Posaconazole-d4は、肺移植受容者の投薬量の最適化に使用されます . ある研究では、肺移植受容者におけるポサコナゾールの集団薬物動態モデルを開発し、予防と治療の両方に対応する共変量に基づく投薬量の最適化を提案しました . この研究では、治療薬モニタリング中に32人の肺移植患者から得られた80件のポサコナゾール濃度を分析しました .
侵襲性真菌感染の予防
This compoundは、免疫不全患者の侵襲性真菌感染症(IFI)の予防に有効です . メタ分析と試行逐次分析を伴う系統的レビューでは、ポサコナゾール予防は、他の抗真菌薬と比較して、IFIのリスクが有意に低いことがわかりました .
血液悪性腫瘍の治療
This compoundは、特に血液悪性腫瘍の患者において、IFIの予防に効果的です . この研究では、ポサコナゾールは、免疫不全患者のIFI、特に血液悪性腫瘍の患者において、予防に効果的であることがわかりました .
同種異系造血幹細胞移植における使用
This compoundは、同種異系造血幹細胞移植の受容者に使用されます . この研究では、ポサコナゾールは、同種異系造血幹細胞移植の受容者において、IFIの予防に効果的であることがわかりました .
ポサコナゾールレベルの定量化
This compoundは、HPLCまたはLC-MS/MSによる血液、血清、または血漿中のポサコナゾールレベルの定量化に適しています
作用機序
Target of Action
Posaconazole-d4, a variant of Posaconazole, is a broad-spectrum, second-generation triazole antifungal agent . The primary target of this compound is the fungal cytochrome P450 enzyme, specifically lanosterol 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of sterols in the fungal cell membrane .
Mode of Action
This compound exerts its antifungal activity by blocking the cytochrome P-450 dependent enzyme, sterol 14α-demethylase, in fungi . It achieves this by binding to the heme cofactor located on the enzyme . This interaction inhibits the conversion of lanosterol to ergosterol, a principal sterol in the fungal cell membrane . The inhibition of ergosterol synthesis disrupts the fungal cell membrane formation, thereby exerting its antifungal effects .
Biochemical Pathways
Inhibitors or inducers of these clearance pathways may affect Posaconazole plasma concentrations .
Pharmacokinetics
Posaconazole, including its variant this compound, exhibits a complex pharmacokinetic profile. It has a large mean apparent volume of distribution after oral administration, suggesting extensive extravascular distribution and penetration into intracellular spaces . The absorption of Posaconazole is dose-limited and significantly dependent upon food intake . It binds predominantly to albumin, and the extent of protein binding is high (>98%) . Posaconazole has a median terminal elimination half-life of 15–35 hours . The renal elimination of Posaconazole is less than 1 mL/h, which is negligible compared with the mean total oral clearance of 16.3 L/h .
Result of Action
The inhibition of ergosterol synthesis by this compound leads to a decrease in the amount of ergosterol, a principal sterol in the fungal cell membrane . This results in the disruption of the fungal cell membrane, impairing its function and leading to the death of the fungal cell .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the absorption of Posaconazole is significantly dependent upon food intake . Therefore, it should be administered with a full meal whenever possible, to ensure optimal absorption . Additionally, the presence of drugs that inhibit gastric acid secretion or alter gastrointestinal motility can reduce the absorption of Posaconazole, thus decreasing its bioavailability .
Safety and Hazards
When handling Posaconazole-d4, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
生化学分析
Biochemical Properties
Posaconazole-d4 interacts with various enzymes and proteins, primarily with the enzyme lanosterol 14α-demethylase (CYP51) . This enzyme is key in the biosynthesis of sterols in the fungal cell membrane . By inhibiting CYP51, this compound blocks the synthesis of ergosterol, leading to impaired cell membrane stability and accumulation of precursors .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by blocking the synthesis of ergosterol, a crucial component of the fungal cell membrane . This results in impaired cell membrane stability and accumulation of methylated sterol precursors . The impact on cell signaling pathways, gene expression, and cellular metabolism is primarily through this mechanism.
Molecular Mechanism
The molecular mechanism of action of Posaaconazole-d4 involves binding interactions with the enzyme lanosterol 14α-demethylase (CYP51), leading to enzyme inhibition . This interaction blocks the synthesis of ergosterol, resulting in impaired cell membrane stability and accumulation of precursors .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound exhibits stable antifungal activity . The product’s stability and degradation over time have been observed in various studies, with no significant long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . While specific threshold effects and toxic or adverse effects at high doses are not mentioned in the available literature, it is known that achieving adequate antifungal exposure is associated with improved outcomes .
Metabolic Pathways
This compound is involved in the metabolic pathway of ergosterol synthesis in fungi . It interacts with the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in this pathway . This compound is not metabolized to a significant extent through the cytochrome P450 (CYP) enzyme system . Its limited metabolism is mediated predominantly through phase 2 biotransformations via uridine diphosphate glucuronosyltransferase enzyme pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It is known to concentrate within host cell membranes and rapidly transfers to A. fumigatus, where it accumulates to high concentrations .
Subcellular Localization
This compound localizes within the endoplasmic reticulum of both host and fungal cells . This subcellular localization likely contributes to its antifungal activity, as it allows this compound to accumulate at the site of its target enzyme, CYP51 .
特性
IUPAC Name |
2-[(2S,3S)-2-hydroxypentan-3-yl]-4-[2,3,5,6-tetradeuterio-4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27+,35-,37-/m0/s1/i5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGOYPUPXAKGKH-YWOVKAAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2CCN(CC2)C3=CC=C(C=C3)OC[C@H]4C[C@](OC4)(CN5C=NC=N5)C6=C(C=C(C=C6)F)F)[2H])[2H])N7C=NN(C7=O)[C@@H](CC)[C@H](C)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42F2N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Posaconazole-d4 used as an internal standard for quantifying Posaconazole in plasma?
A1: this compound, a deuterated form of Posaconazole, is used as an internal standard in LC-MS/MS analysis due to its similar chemical behavior to the analyte, Posaconazole. [] This similarity is crucial because it ensures that this compound undergoes comparable extraction recoveries, ionization efficiencies, and chromatographic retention times as the analyte. [] These shared properties allow researchers to correct for variations during sample preparation and analysis, ultimately improving the accuracy and precision of Posaconazole quantification in complex matrices like plasma. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![Dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy-](/img/structure/B26940.png)
![Spiro[1,3-dioxolane-2,2'-7-oxabicyclo[4.1.0]heptane]](/img/structure/B26952.png)
